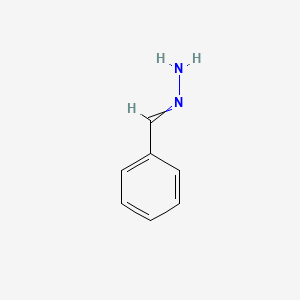

benzylidenehydrazine

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C7H8N2 |

|---|---|

分子量 |

120.15 g/mol |

IUPAC 名称 |

benzylidenehydrazine |

InChI |

InChI=1S/C7H8N2/c8-9-6-7-4-2-1-3-5-7/h1-6H,8H2 |

InChI 键 |

CRKDNNLDFYKBEE-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C=NN |

产品来源 |

United States |

Synthetic Methodologies and Innovations for Benzylidenehydrazine and Its Analogues

Conventional Synthetic Routes to Benzylidenehydrazine

The most common and long-established method for synthesizing this compound is the condensation reaction between an aldehyde or ketone and a hydrazine (B178648). Specifically, this compound is typically prepared by reacting benzaldehyde (B42025) with hydrazine hydrate. eurjchem.comtandfonline.com This reaction is often carried out in a suitable solvent, such as ethanol (B145695), methanol, or butanol, and can be performed with or without a catalyst. tubitak.gov.tr The general reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the benzaldehyde, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the hydrazone.

The reaction conditions can be varied to optimize the yield and purity of the product. For instance, the reaction can be conducted at room temperature or with gentle heating. tandfonline.comresearchgate.net In some cases, a catalytic amount of acid, such as glacial acetic acid, is added to facilitate the reaction. researchgate.net The progress of the reaction is often monitored by thin-layer chromatography (TLC). tandfonline.comresearchgate.net Upon completion, the product can be isolated by pouring the reaction mixture into water, which causes the this compound to precipitate. tandfonline.comnih.gov

Catalytic Approaches in this compound Synthesis

While conventional methods can be effective, catalytic approaches often offer improved reaction rates, higher yields, and milder reaction conditions. Various catalysts have been explored for the synthesis of this compound and its derivatives. Both acid and base catalysis can be employed to accelerate the condensation reaction. nih.gov

Recent advancements have focused on the development of more efficient and reusable catalysts. For example, magnetically recoverable silica-decorated ferromagnetic-nanoceria nanocatalysts have been utilized for N-Boc protection and related reactions, which can be relevant in the multi-step synthesis of complex this compound derivatives.

Palladium complexes with iminophosphine ligands have also been synthesized and evaluated for their catalytic activity in cross-coupling reactions, which can be a key step in the preparation of more complex substituted this compound analogues. ias.ac.in Furthermore, inorganic ligand-Ni compounds have demonstrated good catalytic activity for the reaction of carbonyl compounds, leading to high yields of the corresponding hydrazone products under simplified and economically efficient conditions. researchgate.net

Green Chemistry Principles in this compound Preparation

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods, and the preparation of this compound is no exception. Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

One notable green approach is the use of deep eutectic solvents (DES) as both the solvent and catalyst. For instance, a choline (B1196258) chloride/p-toluenesulfonic acid DES system has been successfully employed for the Boc protection of hydrazine, a key step in some synthetic routes, achieving high yields at room temperature and offering a more sustainable alternative to traditional methods that use volatile organic solvents.

Strategies for Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the fine-tuning of the compound's chemical and physical properties. These derivatives are typically prepared by using substituted benzaldehydes or substituted hydrazines in the condensation reaction. tubitak.gov.trnih.govnih.gov

A wide array of substituents can be introduced onto the phenyl ring of the benzaldehyde, including nitro, halo (such as chloro and bromo), and methoxy (B1213986) groups. tandfonline.comtubitak.gov.tr For example, a series of phthalic anhydride-based substituted benzylidene-hydrazide derivatives were synthesized by reacting the corresponding hydrazide with various substituted benzaldehydes. researchgate.net Similarly, reacting 2-(5-methyl-2-benzoxazolinone-3-yl)acetylhydrazine with different substituted benzaldehydes has yielded a variety of this compound derivatives. nih.gov

The reaction conditions for synthesizing these derivatives are generally similar to those for the parent this compound, often involving refluxing in a suitable solvent, sometimes with the aid of a catalyst. nih.govresearchgate.net The choice of substituents can influence the reaction rate and the properties of the final product.

Solid-Phase Synthesis Techniques for Hydrazone Formation

Solid-phase synthesis (SPS) has emerged as a powerful technique for the preparation of libraries of compounds, including hydrazones. In SPS, one of the reactants is attached to a solid support, such as a resin, and the reaction is carried out in a stepwise manner. This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away.

Several strategies for the solid-phase synthesis of hydrazones have been developed. One method involves the use of a hydrazone linker, which connects the growing molecule to the solid support. imtm.cz These linkers are designed to be stable under various reaction conditions but can be cleaved under specific, mild conditions to release the final product. imtm.cz For example, new traceless hydrazone linkers have been developed that are stable to acidic and basic conditions but can be cleaved with a trimethylsilanolate salt. imtm.cz

Another approach involves the immobilization of an aldehyde-modified oligonucleotide on a solid support, followed by the addition of a hydrazide to form the hydrazone bond. mdpi.com The Mannich reaction of hydrazones has also been adapted for solid-phase synthesis, providing a versatile tool for the preparation of heterocyclic compounds derived from hydrazones. thieme-connect.com The use of hydrazone resins is also being explored as a useful alternative for the synthesis of peptide hydrazides, with a focus on using greener solvents. nih.gov

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers several advantages, including enhanced safety, better process control, and easier scalability. researchgate.net This technology has been successfully applied to the synthesis of hydrazones and their derivatives.

Continuous flow systems have been used to optimize hydrazone formation, leading to more sustainable and efficient processes compared to conventional batch methods. researchgate.net For instance, the Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate, has been successfully performed in a continuous flow reactor, significantly reducing reaction times and the amount of excess reagents required. ucd.ie

Flow chemistry is particularly beneficial for handling hazardous intermediates, such as diazo compounds, which can be generated in situ from hydrazones and used immediately in subsequent reactions. researchgate.netbeilstein-journals.orgrsc.org This "just-in-time" generation minimizes the risks associated with the accumulation and handling of these unstable species. For example, aryldiazomethanes have been produced in a continuous flow system from bench-stable sulfonylhydrazones, with byproducts removed through an in-line aqueous wash to yield a clean diazo stream. researchgate.net

Reactivity and Reaction Mechanisms of Benzylidenehydrazine

Nucleophilic Reactivity and Additions

The reactivity of benzylidenehydrazine is significantly influenced by the nucleophilic character of its two nitrogen atoms and, in some contexts, the azomethine carbon atom. soeagra.comresearchgate.net The terminal amino-type nitrogen is generally considered the more reactive nucleophilic center. soeagra.com

Hydrazones act as bidentate nucleophiles, capable of reacting with electrophilic reagents at either of the nitrogen atoms or the carbon atom of the azomethine group. soeagra.com The specific site of attack is dictated by the nature of the electrophile and the reaction conditions. Theoretical studies using Density Functional Theory (DFT) on related benzylidenehydrazide derivatives have shown that oxygen atoms (in acylhydrazones) are more negatively charged than nitrogen atoms, suggesting they are more reactive towards electrophiles in those specific systems. epstem.net However, in this compound itself, the nitrogen atoms are the primary nucleophilic sites.

The nucleophilicity of the hydrazone group can be modulated by substituents on the phenyl ring. Electron-donating groups enhance the electron density on the nitrogen atoms, increasing their nucleophilic character, while electron-withdrawing groups have the opposite effect. This modulation of reactivity is a key principle in the design of synthetic pathways involving this compound derivatives.

Electrophilic Reactivity and Substitutions

While the nitrogen atoms confer significant nucleophilic character, the carbon atom of the C=N (azomethine) group exhibits electrophilic properties. soeagra.comresearchgate.net This electrophilicity arises from the polarization of the double bond, making the carbon atom susceptible to attack by nucleophiles. Nucleophilic attack on the azomethine carbon can lead to addition or substitution products. soeagra.com

Molecular electrostatic potential (MEP) maps, derived from computational studies, visualize the electronic distribution and potential sites for electrophilic and nucleophilic attack. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) are associated with electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) indicate electron-poor areas prone to nucleophilic attack. researchgate.net

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful transformations for the construction of cyclic compounds. Hydrazones and their derivatives are known to participate in such reactions, leading to the formation of various heterocyclic systems. For example, derivatives like 2-benzylidene-1-indenones can undergo [3+2] cycloaddition reactions with olefins to create fused cyclopentane (B165970) skeletons. rsc.org Similarly, the cycloaddition reactions of 2-benzylidene-1-benzofuran-3-ones and their analogs are employed to synthesize diverse heterocyclic frameworks. nih.gov

While extensive research exists on the cycloaddition reactions of various benzylidene derivatives, specific examples focusing on unsubstituted this compound as a key reactant are less commonly detailed in broad reviews. However, the fundamental reactivity of the C=N bond suggests its potential to act as a dipolarophile or as part of a diene system in cycloaddition processes, such as in the formation of spirooxindoles or other complex heterocyclic structures.

Condensation and Coupling Reactions

The most fundamental reaction for synthesizing this compound is the condensation reaction between benzaldehyde (B42025) and hydrazine (B178648). soeagra.com This reaction typically involves the proton-catalyzed attack of the nucleophilic hydrazine on the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate which then dehydrates to yield the final hydrazone. soeagra.comnih.gov This condensation can be performed in solvents like ethanol (B145695), sometimes with a catalytic amount of acid to facilitate the reaction. researchgate.netvulcanchem.com

This compound and its derivatives also participate in various coupling reactions. These reactions join two different molecular fragments and are often catalyzed by transition metals like palladium. wikipedia.orgnumberanalytics.com In these schemes, the this compound moiety can be a precursor to one of the coupling partners. For instance, palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are cornerstone methods in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.com Three-component coupling reactions catalyzed by a single chiral organocatalyst have been developed to synthesize complex molecular architectures like trans-hydrindanes, proceeding through successive domino reactions. rsc.org

The table below summarizes typical conditions for the synthesis of this compound derivatives via condensation.

| Reactants | Catalyst/Solvent | Conditions | Yield | Reference(s) |

| Benzaldehyde derivatives, Hydrazine hydrate | Acetic acid (catalyst), Ethanol | Room Temperature, 6 hours stirring | Good | |

| 2-hydroxybenzaldehyde derivatives, Methyl hydrazine | Basic conditions (for precursor), then condensation | N/A | Good to Excellent | tubitak.gov.tr |

| Benzaldehyde derivatives, Hydrazine hydrate | N/A | N/A | Quantitative | berkeley.edu |

| Aryl aldehydes, Hydrazide | Acetic acid (catalyst) | N/A | Very Good | scielo.br |

Oxidation and Reduction Pathways

The this compound scaffold can undergo both oxidation and reduction, targeting the hydrazine moiety and the C=N double bond.

Oxidation: The hydrazine group can be oxidized to form various products, including azines and diazo compounds. soeagra.comvulcanchem.com Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) and hydrogen peroxide. vulcanchem.com Hypervalent iodine reagents have also been explored as more environmentally benign oxidants for hydrazones. vulcanchem.com In certain contexts, such as within covalent organic frameworks (COFs), the hydrazine linkage can be oxidized to a hydrazide linkage, a reaction confirmed by FT-IR and solid-state 15N NMR spectroscopy. berkeley.edu Furthermore, some gallic acid-benzylidenehydrazine hybrids have shown the ability to reduce copper ions (Cu²⁺ to Cu¹⁺), a key mechanism for their anti-tyrosinase activity. researchgate.net

Reduction: The C=N imine bond of this compound is susceptible to reduction. This transformation typically yields the corresponding benzylhydrazine (B1204620) derivative. Standard reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with agents like sodium borohydride (B1222165) (NaBH4).

The following table provides examples of reagents used for these transformations.

| Transformation | Reagent(s) | Product Type | Reference(s) |

| Oxidation | Potassium permanganate (KMnO4), Hydrogen peroxide | Azines, other oxidized derivatives | vulcanchem.com |

| Oxidation | Hypervalent iodine reagents | Various oxidized products | vulcanchem.com |

| Reduction | Catalytic hydrogenation (e.g., Pd/C) | Substituted hydrazines | |

| Reduction | Sodium borohydride (NaBH4) | Substituted hydrazines |

Rearrangement Reactions of this compound

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. The benzidine (B372746) rearrangement is a well-known acid-catalyzed reaction of 1,2-diarylhydrazines (hydrazobenzenes), which rearranges to form 4,4'-diaminobiphenyls (benzidines) and other isomers. youtube.comyoutube.comcaltech.edu This reaction is understood to be an intramolecular process. youtube.comyoutube.com

While this compound is an aryl-substituted hydrazine, it is structurally a hydrazone, not a 1,2-diarylhydrazine. Therefore, it does not undergo the classic benzidine rearrangement. However, thermal rearrangements of related hydrazone structures have been reported, suggesting that under specific conditions, this compound or its derivatives could potentially undergo skeletal reorganization. scispace.com

Mechanistic Investigations of Key Transformations

The mechanisms of reactions involving this compound have been elucidated through a combination of experimental and computational methods.

Hydrazone Formation: The formation of hydrazones from aldehydes/ketones and hydrazines is a reversible reaction whose mechanism has been studied in detail. nih.gov The reaction is typically subject to general acid catalysis and begins with a proton-catalyzed nucleophilic attack by the hydrazine on the carbonyl carbon. soeagra.comnih.gov This leads to a tetrahedral intermediate (a carbinolamine). Subsequent proton transfer and elimination of a water molecule yield the final imine product. soeagra.com

Computational Studies: Density Functional Theory (DFT) has become a critical tool for investigating the structure, stability, and reactivity of this compound and its derivatives. epstem.netepstem.netresearchgate.net These studies calculate electronic parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. epstem.netepstem.net DFT calculations also determine atomic charges and molecular electrostatic potential (MEP) maps, which help predict the most likely sites for nucleophilic and electrophilic attack. epstem.netresearchgate.net Such computational investigations are crucial for rationalizing observed reaction outcomes and for designing new molecules with desired reactivity profiles. frontiersin.org

Coordination Chemistry of Benzylidenehydrazine As a Ligand

Synthesis of Metal-Benzylidenehydrazine Complexes

The synthesis of metal complexes with benzylidenehydrazine ligands is typically achieved through straightforward reaction pathways. A common and effective method involves the direct reaction of the pre-synthesized this compound ligand with a suitable metal salt in an appropriate solvent.

The general procedure often entails dissolving the this compound ligand in an organic solvent, such as ethanol (B145695), and adding an ethanolic solution of the desired metal salt (e.g., chlorides or nitrates). The mixture is then refluxed for several hours to ensure the completion of the reaction. researchgate.net In some cases, adjusting the pH of the reaction mixture, often by adding a base like ammonia, is necessary to facilitate the deprotonation of the ligand and promote complex formation. researchgate.net The resulting metal complex, upon formation, may precipitate out of the solution upon cooling. The solid product can then be isolated by filtration, washed with the solvent, and dried. Recrystallization from a suitable solvent like ethanol is often performed to obtain a pure product. researchgate.net

For instance, a series of transition metal complexes with a substituted this compound ligand, [1-(2-bromo-5-methoxybenzylidene)-hydrazine], were synthesized by refluxing the ligand with metal salts in ethanol. researchgate.net The stoichiometry of the resulting complexes was found to be 1:4 (metal:ligand). researchgate.net Similarly, complexes of Cr(III), Mn(II), Fe(II), and Zn(II) with (2E)-2-(4-methoxybenzylidene)hydrazine carboxamide have been prepared by reacting the ligand with the corresponding metal ions. nih.gov

Table 1: Examples of Synthesized Metal-Benzylidenehydrazine Complexes and Reaction Conditions

| Ligand | Metal Ion(s) | Solvent | Reaction Conditions | Reference |

| [1-(2-bromo-5-methoxy benzylidene)hydrazine] | Cu(II), Zn(II), Ni(II), Cd(II) | Ethanol | Reflux for 5-6 hours, slightly basic pH | researchgate.net |

| (2E)-2-(4-methoxy benzylidene)hydrazine carboxamide | Cr(III), Fe(II), Mn(II), Zn(II) | Ethanol | Not specified | nih.gov |

| 2-(2,5-dimethoxy- benzylidene)hydrazine- 1-carbothioamide | Co(II), Ni(II), Cu(II) | Ethanol | Reflux for 4-5 hours | |

| Acetic acid (3–chloro-4-hydroxyl- benzylidene)-hydrazide | Cd(II) | THF | Stirred at room temperature |

Binding Modes and Ligand Denticity in Metal Complexes

This compound and its derivatives can exhibit different binding modes, acting as either monodentate or polydentate ligands. The specific coordination behavior depends on the ligand's structure, the nature of the metal ion, and the reaction conditions.

In its simplest form, this compound can coordinate to a metal center in a monodentate fashion, typically through the lone pair of electrons on the imine nitrogen atom (C=N). This was observed in a series of transition metal complexes with [1-(2-bromo-5-methoxybenzylidene)-hydrazine], where the ligand was found to be monodentate. researchgate.net

However, the introduction of other donor groups into the ligand framework allows for higher denticity. Many this compound derivatives are bidentate ligands. For example, Schiff bases derived from the condensation of salicylaldehyde (B1680747) and its derivatives with hydrazines can coordinate to a metal ion through the imine nitrogen and the phenolic oxygen atom. Similarly, derivatives like 2-(2,5-dimethoxybenzylidene)hydrazine-1-carbothioamide act as bidentate ligands, coordinating through the azomethine nitrogen and the sulfur atom of the carbothioamide group. Acyl- and aroyl-hydrazones, which are derivatives of this compound, often act as bidentate ligands, coordinating through the imine nitrogen and the carbonyl oxygen. This N,O chelation is a common binding mode for this class of compounds.

The denticity can be further increased to create tridentate or even polydentate ligands. For instance, a Schiff base ligand can be designed to have three donor atoms that can bind to a single metal ion.

The different binding possibilities are summarized below:

Monodentate: Coordination occurs through a single donor atom, usually the imine nitrogen.

Bidentate (Chelating): The ligand binds to the same metal center through two donor atoms. Common donor atom pairs include (N, N), (N, O), and (N, S). This chelation enhances the stability of the resulting complex.

Bidentate (Bridging): The ligand coordinates to two different metal centers, linking them together. This is a key feature in the formation of dinuclear and polynuclear complexes.

Table 2: Binding Modes and Donor Atoms of this compound Derivatives

| Ligand Type | Denticity | Donor Atoms | Example | Reference |

| Simple this compound | Monodentate | Imine Nitrogen | [1-(2-bromo-5-methoxybenzylidene)-hydrazine] | researchgate.net |

| Hydrazones with Carbonyl Group | Bidentate | Imine Nitrogen, Carbonyl Oxygen | Acetic acid (2–Nitro-benzylidene)-hydrazide | |

| Hydrazones with Thioamide Group | Bidentate | Imine Nitrogen, Sulfur | 2-(2,5-dimethoxy-benzylidene)hydrazine-1-carbothioamide | |

| Hydrazones with Hydroxyl Group | Bidentate | Imine Nitrogen, Phenolic Oxygen | Schiff bases from salicylaldehyde |

Structural Elucidation of Metal-Benzylidenehydrazine Complexes

A variety of spectroscopic and analytical techniques are employed to determine the structure of metal-benzylidenehydrazine complexes. These methods provide valuable information about the ligand's coordination mode, the geometry of the complex, and the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy is a powerful tool for determining the binding mode of this compound ligands. The IR spectrum of the free ligand shows a characteristic absorption band for the C=N (imine) stretching vibration. researchgate.net Upon coordination to a metal ion, the electron density in the C=N bond changes, typically resulting in a shift of this band to a lower frequency. This shift is a strong indication that the imine nitrogen is involved in the coordination. Similarly, shifts in the stretching frequencies of other functional groups, such as C=O, C-S, or O-H, can confirm their participation in bonding to the metal center. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) or metal-sulfur (M-S) bonds. iosrjournals.org

UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the complex and can help in determining the geometry of the coordination sphere. The spectra of the complexes often show bands that are different from those of the free ligand. These bands can be assigned to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions in the case of transition metal complexes. atlanticoer-relatlantique.ca The position and intensity of these bands can be indicative of the coordination environment around the metal ion (e.g., octahedral, tetrahedral, or square planar). atlanticoer-relatlantique.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is useful for characterizing the structure of diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons in the ligand change upon coordination. The azomethine proton (-CH=N-) signal is particularly sensitive to coordination and often shifts downfield.

X-ray Crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. libretexts.org It allows for the accurate measurement of bond lengths and angles, confirming the coordination number, geometry, and the binding mode of the ligand. For example, a single-crystal X-ray diffraction study of 1,2-di(benzylidene)hydrazine revealed an orthorhombic crystal system with the phenyl rings in an anti-orientation with respect to the =N-N= bond. rsc.org

Table 3: Spectroscopic Data for a Representative this compound Ligand and its Metal Complex

| Compound/Complex | Key IR Bands (cm⁻¹) | Interpretation | Reference |

| [1-(2-bromo-5-methoxybenzylidene)hydrazine] (Ligand) | 1620 (C=N) | Imine stretch | researchgate.net |

| Metal Complex of the above ligand | Shift in C=N band | Coordination through imine nitrogen | researchgate.net |

Electronic Structure and Bonding in Coordination Compounds

The electronic structure and the nature of the bonding in metal-benzylidenehydrazine complexes are crucial for understanding their properties, such as color, magnetism, and reactivity. The bonding can be described using models like Valence Bond Theory, Crystal Field Theory (CFT), and Ligand Field Theory (LFT). atlanticoer-relatlantique.cabritannica.comlibretexts.org

In the Valence Bond Theory approach, the formation of the complex is viewed as a Lewis acid-base reaction where the ligand donates electron pairs to vacant hybrid orbitals of the metal ion. britannica.com

Crystal Field Theory provides a model for the splitting of the d-orbitals of the central metal ion in the electrostatic field created by the ligands. atlanticoer-relatlantique.ca In an octahedral complex, the five degenerate d-orbitals split into two sets: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). atlanticoer-relatlantique.ca The energy difference between these sets is denoted as Δo (the crystal field splitting energy). The magnitude of Δo depends on the metal ion and the ligand's ability to cause splitting (its position in the spectrochemical series). The electronic configuration of the metal ion in the complex, and consequently its magnetic properties, depends on the relative magnitudes of Δo and the pairing energy.

Ligand Field Theory is a more advanced model that incorporates aspects of both CFT and molecular orbital theory. It considers the covalent character of the metal-ligand bond. The interaction between the metal d-orbitals and the ligand orbitals leads to the formation of bonding and antibonding molecular orbitals. The d-orbital splitting is then described in terms of the energies of the resulting molecular orbitals. libretexts.org

The magnetic properties of the complexes, determined by magnetic susceptibility measurements, provide information about the number of unpaired electrons and thus the electronic configuration (high-spin or low-spin) of the metal ion. libretexts.org Electronic spectra (UV-Vis) reveal the energy of electronic transitions, including d-d transitions, which are directly related to the d-orbital splitting. libretexts.org

Influence of Metal Center on Ligand Reactivity and Conformation

The nature of the metal center, including its size, charge, and electronic configuration, significantly influences the reactivity and conformation of the coordinated this compound ligand.

The Lewis acidity of the metal ion affects the strength of the metal-ligand bond. A more Lewis acidic metal ion will form a stronger bond, which can lead to changes in the bond lengths and angles within the ligand itself. This can be observed through techniques like X-ray crystallography and IR spectroscopy.

Furthermore, the metal center can influence the reactivity of the ligand. Coordination to a metal ion can make the ligand more susceptible to nucleophilic or electrophilic attack. The metal can act as a template, bringing reactants together and orienting them for a reaction. The redox properties of the metal can also be transferred to the ligand, or the ligand can participate in redox processes with the metal, a concept known as redox non-innocence.

Dinuclear and Polynuclear Metal Complexes with this compound Ligands

This compound derivatives that possess multiple coordination sites or are capable of bridging between metal ions can form dinuclear and polynuclear complexes. These multi-metallic species are of great interest due to their potential applications in catalysis, magnetism, and materials science. rsc.orgworktribe.com

The formation of such complexes is often facilitated by ligands that have distinct coordination compartments or by ligands that can adopt a bridging binding mode. For example, a ligand can have two separate bidentate sites, each capable of binding a metal ion, thus forming a dinuclear complex. Alternatively, a single donor atom or a part of the ligand can bridge two metal centers.

A Schiff base ligand derived from 3-formylsalicylic acid and bis-(2-aminophenyl)-disulphide was shown to form dinuclear complexes. ias.ac.in This ligand has two distinct compartments, an inner N₂S₂ site and an outer O₂O₂ site, allowing for the coordination of two different metal ions. Hetero-dinuclear complexes with an inner copper(II) core and an outer Ca(II), Ba(II), Zn(II), or UO₂(VI) ion were synthesized. ias.ac.in

In some cases, simple anions like chloride can act as bridges between two metal centers that are also coordinated by this compound-type ligands, leading to dinuclear structures. The study of these dinuclear and polynuclear complexes reveals interesting magnetic and electronic interactions between the metal centers, which are mediated by the bridging ligands. worktribe.com

Computational and Theoretical Investigations of Benzylidenehydrazine

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure of molecules like benzylidenehydrazine. wikipedia.org DFT calculations allow for the determination of various electronic properties by focusing on the electron density as the fundamental variable, which simplifies the many-body problem of interacting electrons. wikipedia.org

Studies on this compound derivatives have employed DFT to explore their structural and electronic properties. nih.gov These calculations provide insights into the distribution of electron density, electrostatic potential, and other key parameters that govern the molecule's behavior. For instance, DFT has been used to understand the electronic basis for the observed biological activities of certain this compound derivatives. nih.gov The theory helps in rationalizing how substitutions on the phenyl ring can modulate the electronic character of the entire molecule, thereby influencing its reactivity and interaction with biological targets.

Molecular Orbital Analysis and Frontier Orbitals

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure by describing the wave-like behavior of electrons in a molecule. A key aspect of MO analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org These orbitals are critical in determining a molecule's chemical reactivity and its electronic and optical properties. ossila.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. ossila.com The energy gap between the HOMO and LUMO is a significant parameter, providing insights into the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. In the context of this compound, the HOMO is typically associated with the electron-rich regions, such as the phenyl ring and the lone pairs on the nitrogen atoms, while the LUMO is distributed over the π-system of the molecule. The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a fundamental concept in explaining chemical reactions. libretexts.org

Conformational Analysis and Isomerism

The flexibility of the this compound molecule allows for the existence of different spatial arrangements of its atoms, known as conformations, which arise from rotation around single bonds. libretexts.org Conformational analysis is the study of the energy associated with these different conformations to determine the most stable arrangements. libretexts.org

A significant aspect of this compound's structure is the potential for cis-trans isomerism around the carbon-nitrogen double bond (C=N). The (E)-isomer, where the phenyl group and the amino group are on opposite sides of the double bond, is generally more stable than the (Z)-isomer. Computational studies have highlighted the challenges in synthesizing a pure single conformation due to this isomerism. nih.gov The synthesis of N'-benzylidene hydrazides, for example, often results in a mixture of cis and trans isomers that can be difficult to separate. nih.gov Improved synthetic routes have been developed to selectively produce the desired (E)-isomer. nih.gov

Reaction Mechanism Predictions via Computational Methods

For reactions involving this compound, computational methods can predict the most likely mechanisms. For instance, in reactions where this compound acts as a nucleophile, the lone pair of electrons on the terminal nitrogen atom is typically involved in the initial attack. The subsequent steps of the reaction, including proton transfers and bond rearrangements, can be mapped out computationally. These theoretical predictions can guide experimental work and help in understanding the factors that control the outcome of a reaction. mit.edunih.gov

Theoretical Studies on Spectroscopic Parameters and Vibrational Modes

Computational methods are widely used to predict and interpret spectroscopic data, such as infrared (IR) and Raman spectra. uzh.ch These techniques are based on the calculation of the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. libretexts.orgnih.gov Each of these vibrational motions is known as a normal mode. libretexts.org

For this compound, theoretical calculations can predict the frequencies and intensities of its vibrational modes. esisresearch.org These theoretical spectra can then be compared with experimental data to confirm the structure of the molecule and to assign the observed spectral bands to specific molecular vibrations. aps.org For example, the characteristic C=N stretching vibration and the N-H bending vibrations can be identified through such a combined experimental and theoretical approach. esisresearch.org

Quantum Chemical Topology Analysis

Quantum Chemical Topology (QCT) provides a framework for analyzing the electron density of a molecule to partition it into atomic basins and to characterize the chemical bonds. jussieu.fr One of the most well-known QCT methods is the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader. jussieu.fr This approach identifies critical points in the electron density that correspond to atomic nuclei, bond paths, rings, and cages.

Another important tool in QCT is the Electron Localization Function (ELF), which provides a measure of the electron localization in a molecule. jussieu.fr The ELF is particularly useful for visualizing and understanding the nature of chemical bonds and lone pairs. For this compound, a QCT analysis would reveal the nature of the C=N double bond, the C-N and N-N single bonds, and the delocalization of electrons within the phenyl ring. It can also provide insights into non-covalent interactions within the molecule and between molecules. rsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their structural and electronic features, known as descriptors. jppres.com These models are built by establishing a mathematical relationship between the descriptors and a specific property of interest.

In the context of this compound derivatives, QSPR studies have been conducted to predict various chemical and biological properties. jppres.comjppres.comresearchgate.net For example, a QSAR (Quantitative Structure-Activity Relationship) study, which is a subset of QSPR focused on biological activity, developed a model to predict the anticancer activity of benzylidene hydrazine (B178648) benzamide (B126) derivatives. jppres.comjppres.comresearchgate.net The descriptors used in such models can include lipophilic parameters (like Log P), electronic parameters (like HOMO and LUMO energies), and steric parameters (like molecular refractivity). jppres.com The resulting QSPR equations can then be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with desired attributes. jppres.comresearchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Methodologies for Structural and Electronic Insights

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of benzylidenehydrazine in solution. One-dimensional (1D) techniques like ¹H and ¹³C NMR are routinely used to confirm the molecular structure, while advanced two-dimensional (2D) experiments provide deeper insights into conformation and intramolecular interactions.

Research Findings: In ¹H NMR spectra of this compound derivatives, the imine proton (CH=N) gives a characteristic signal in the deshielded region, typically between δ 7.8 and 8.3 ppm. The exact chemical shift is sensitive to the electronic nature of substituents on the phenyl ring. The protons of the phenyl group and the N-H proton also provide key structural information. In ¹³C NMR, the imine carbon (C=N) resonates at approximately δ 150–160 ppm.

For more complex derivatives, 2D NMR techniques are indispensable. researchgate.net

COSY (Correlation Spectroscopy) is used to establish proton-proton coupling networks, confirming the connectivity within the phenyl ring and between the imine proton and any adjacent protons. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of ¹H and ¹³C signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons, which is crucial for identifying the connectivity across the entire molecular framework, such as the correlation between the imine proton and the phenyl carbons. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. researchgate.netresearchgate.net This is particularly valuable for determining the conformation around the C=N bond (E/Z isomerism) and the rotational orientation of the phenyl ring relative to the hydrazine (B178648) moiety. Studies on related azines show that NMR is a powerful tool for determining the degree of conjugation across the C=N-N=C bridge. sathyabama.ac.in

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Imine Proton (CH=N) | 7.8 - 8.3 | |

| ¹H | N-H Proton | ~11.17 (in specific derivatives) | core.ac.uk |

| ¹H | Aromatic Protons (Ar-H) | 6.7 - 7.8 | core.ac.uk |

| ¹³C | Imine Carbon (C=N) | 143 - 160 | core.ac.uk |

| ¹³C | Aromatic Carbons (Ar-C) | 111 - 152 | core.ac.uk |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecular bonds. It is highly effective for identifying functional groups and analyzing bonding characteristics within this compound. americanpharmaceuticalreview.com

Research Findings: The FT-IR spectrum of this compound is characterized by several key absorption bands. The most prominent is the C=N (imine) stretching vibration, which typically appears in the 1580–1680 cm⁻¹ region. The precise frequency can be influenced by conjugation and substitution on the aromatic ring. Other significant peaks include N-H stretching vibrations, usually found in the 3100–3400 cm⁻¹ range, and the stretching vibrations of the aromatic C-H and C=C bonds. core.ac.uk The N-N stretching vibration is also an important diagnostic peak, observed around 1169 cm⁻¹. core.ac.uk

Raman spectroscopy provides complementary information. americanpharmaceuticalreview.com While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves inelastic scattering. americanpharmaceuticalreview.com This results in different selection rules, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly true for more symmetric vibrations. Together, FT-IR and Raman provide a more complete picture of the vibrational framework of the molecule. nih.gov

| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Hydrazine | 3126 - 3413 | core.ac.uk |

| C=N Stretch | Imine (Azomethine) | 1586 - 1680 | core.ac.uk |

| N-N Stretch | Azine | ~1169 | core.ac.uk |

| C=S Stretch | Thioamide (in derivatives) | ~808 | core.ac.uk |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. For this compound, these techniques are essential for understanding the extent of π-electron conjugation between the phenyl ring and the hydrazine moiety.

Research Findings: The UV-Vis spectrum of this compound derivatives typically displays two main absorption bands. core.ac.uk An intense band at shorter wavelengths is generally assigned to the π→π* transition, associated with the conjugated system of the benzene (B151609) ring and the C=N double bond. A second, less intense band at longer wavelengths is attributed to the n→π* transition, involving the non-bonding electrons on the nitrogen atoms. core.ac.ukresearchgate.net The position and intensity of these bands are sensitive to solvent polarity and substitution on the aromatic ring. A significant red shift (bathochromic shift) in the absorption wavelength confirms the conjugation between the benzene ring and the azomethine group. core.ac.uk

Some derivatives of this compound exhibit fluorescence. For instance, N,N'-bis(4-methoxy-benzylidene)hydrazine shows a bathochromic shift in its fluorescence spectrum when moving from solution to the solid phase, which is evidence for the formation of J-aggregates in the solid state. researchgate.net

| Technique | Transition | Typical Wavelength (λmax) | Reference |

|---|---|---|---|

| UV-Vis | π → π | ~353 nm | core.ac.uk |

| UV-Vis | n → π | ~400 nm | core.ac.ukresearchgate.net |

High-Resolution Mass Spectrometry for Fragmentation Pathways and Isotopic Signature Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. nih.govuni-rostock.de By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can confirm the molecular formula of this compound (C₇H₈N₂) and its derivatives, distinguishing it from other compounds with the same nominal mass. uni-rostock.de

Research Findings: While specific HRMS fragmentation studies on the parent this compound are not extensively detailed, the principles of mass spectrometry allow for the prediction of its fragmentation pathways. Upon ionization, the molecular ion [M]⁺ would be observed. Subsequent fragmentation would likely involve:

Cleavage of the relatively weak N-N single bond.

Fission at the C=N bond.

Fragmentation of the phenyl ring, leading to characteristic aromatic ions.

Loss of small neutral molecules like N₂ or HCN.

The isotopic pattern, particularly the relative abundance of the [M+1]⁺ peak due to the natural abundance of ¹³C, provides further confirmation of the elemental composition. eurachem.org Analysis of fragmentation patterns in derivatives is crucial for structural validation, such as identifying the loss of a protecting group.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate data on bond lengths, bond angles, and intermolecular interactions.

Research Findings: While a structure for the monomeric this compound is not readily available, the crystal structure of the closely related 1,2-di(benzylidene)hydrazine (also known as benzaldehyde (B42025) azine) has been determined. eurjchem.com This compound, which consists of two benzylidene units linked by an N-N bond, provides excellent insight into the geometry of the this compound moiety.

The analysis reveals that the molecule adopts a nearly planar conformation. eurjchem.comeurjchem.com The two phenyl rings are in an anti orientation with respect to the central C=N-N=C bond. eurjchem.com The planarity is a result of the extensive π-conjugation across the molecule. In the crystal lattice, the molecules are arranged into a one-dimensional framework stabilized by weak C-H···π interactions. eurjchem.comeurjchem.com The crystal structure of N,N'-di(2-hydroxybenzylidene)hydrazine also shows a planar molecule with intramolecular hydrogen bonding. eurjchem.comresearchgate.net These studies confirm the fundamental planarity and bonding characteristics expected for the this compound core.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂N₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 13.130(2) |

| b (Å) | 11.801(2) |

| c (Å) | 7.5649(16) |

| C=N bond length (Å) | ~1.279 |

| N-N bond length (Å) | ~1.417 |

Chiroptical Spectroscopy for Stereochemical Insights (if relevant to chiral derivatives)

Chiroptical spectroscopy encompasses techniques like Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA), which are sensitive to molecular chirality. e-bookshelf.de These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. ku.edu

Relevance to this compound: The parent this compound molecule is achiral and therefore does not exhibit a chiroptical response. However, this class of spectroscopy would become critically important for the stereochemical analysis of any chiral derivatives. If a chiral center were introduced into the molecule, for example, through substitution on the phenyl ring or by using a chiral aldehyde or hydrazine precursor, chiroptical spectroscopy would be the method of choice for assigning its absolute configuration in solution. mdpi.com

Furthermore, achiral chromophores like this compound can be used as "chiroptical probes." nih.gov In this approach, an achiral this compound derivative is chemically attached to a chiral molecule that is transparent in the UV-Vis region. The resulting conjugate often produces a distinct ECD spectrum, from which the absolute configuration of the original chiral substrate can be determined. nih.gov Therefore, while not directly applicable to the parent compound, chiroptical spectroscopy is a vital tool within the broader context of this compound chemistry.

Applications in Catalysis and Advanced Materials Science

Benzylidenehydrazine in Organic Catalysis

This compound derivatives have been explored as organocatalysts, which are small organic molecules that can accelerate chemical reactions. These metal-free catalysts are often favored for their lower toxicity and cost-effectiveness. For instance, certain this compound-based compounds have been utilized in asymmetric synthesis, where they facilitate the formation of one enantiomer of a chiral product over the other. nih.gov A notable example includes the use of pentafluorophenylammonium triflate (PFPAT) as an efficient organocatalyst for the synthesis of complex heterocyclic compounds like chromeno[2,3-d]pyrimidinone derivatives. nih.govscribd.com This method is lauded for its high yields, simple methodology, and environmentally friendly conditions. nih.govscribd.com The catalyst can also be recovered and reused without a significant loss in activity. nih.gov

Metal-Benzylidenehydrazine Complexes in Homogeneous Catalysis

When complexed with metal ions, this compound and its derivatives, which are a type of Schiff base, can act as highly effective homogeneous catalysts. researchgate.netresearchgate.net These complexes are soluble in the reaction medium, allowing for high catalytic activity and selectivity. researchgate.netlibretexts.org The formation of C-C bonds, a fundamental process in organic synthesis, can be catalyzed by these complexes. researchgate.net

Palladium complexes of this compound derivatives, for example, have shown significant catalytic activity in cross-coupling reactions such as the Suzuki-Miyaura reaction. ias.ac.inmdpi.com These reactions are crucial for the synthesis of biaryls, which are common structural motifs in pharmaceuticals and other functional organic molecules. mdpi.com The ligands in these complexes, derived from this compound, play a critical role in stabilizing the metal center and influencing the catalytic efficiency. libretexts.org Research has shown that rhodium(III)-catalyzed reactions of benzylidenehydrazones with internal alkynes can selectively form isoquinolines and indenes, demonstrating the tunability of these catalytic systems. researchgate.net

Metal-Benzylidenehydrazine Complexes in Heterogeneous Catalysis

To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, researchers have immobilized metal-benzylidenehydrazine complexes onto solid supports. This creates heterogeneous catalysts that are easily separated from the reaction mixture. Magnetically recoverable nanocatalysts, for instance, have been developed by decorating ferromagnetic nanoceria with silica (B1680970) and then functionalizing with this compound-related structures. These catalysts have proven effective in reactions like N-Boc protection and can be recycled multiple times without a significant loss of catalytic efficiency, offering a more sustainable and environmentally friendly approach.

Role in Polymer Chemistry and Functional Material Synthesis

This compound plays a role in polymer chemistry, particularly in the synthesis of functional polymers. The reaction between hydrazide groups and aldehydes to form hydrazones, the core linkage in this compound, is a versatile tool for polymer modification. rsc.org Poly(acryloyl hydrazide) has been used as a scaffold that can be modified with various aldehydes to create a library of functional polymers. rsc.org This post-polymerization modification strategy allows for the introduction of diverse functionalities into the polymer structure. rsc.org Symmetrical 1,2-bis(4-alkoxybenzylidene)hydrazine derivatives have been synthesized and shown to exhibit liquid crystalline and photoluminescent properties, making them attractive for applications in materials science. sci-hub.se

Supramolecular Assemblies Involving this compound Units

The ability of this compound derivatives to form ordered structures through non-covalent interactions is key to their use in supramolecular chemistry. researchgate.net Intermolecular hydrogen bonding between the amide groups of aroylhydrazone cores, a derivative of this compound, can drive the self-assembly of molecules into columnar structures. researchgate.net These structures can exhibit liquid crystalline properties, which are of interest for developing new functional materials for applications in electronics and sensors. researchgate.net The hierarchical self-assembly of these molecules can lead to complex and tunable chiral materials with potential in optoelectronics. researchgate.net In some cases, photoisomerization of acylhydrazone-based monomers can induce a sol-to-gel transition, a phenomenon with potential applications in smart materials. nih.gov

Applications in Sensors and Optoelectronic Materials

The unique photophysical properties of this compound derivatives make them suitable for the development of sensors and optoelectronic materials. researchgate.net Many of these compounds are fluorescent, and their emission properties can change upon binding to specific analytes, forming the basis for fluorescent chemosensors. researchgate.net For example, this compound-based fluorescent sensors have been developed for the detection of metal ions like Cu(II). The interaction with the metal ion alters the fluorescence of the compound, allowing for its detection. These sensors are valuable for monitoring ions in various environments, including biological systems. nih.govnih.gov The development of photoluminescent liquid crystalline materials from 1,2-disubstituted hydrazine (B178648) compounds further highlights their potential in optoelectronics. sci-hub.se

Integration into Hybrid Materials Systems

This compound and its derivatives can be integrated into hybrid materials, such as metal-organic frameworks (MOFs), to create materials with enhanced properties and functionalities. MOFs are porous materials constructed from metal ions or clusters linked by organic ligands. wikipedia.orgcas.org By using this compound-based ligands, it is possible to create MOFs with specific catalytic or sensing capabilities. x-mol.netresearchgate.net For example, hydrazine-functionalized polymer brushes on magnetic nanoparticles have been used for the specific enrichment of glycopeptides. eurjchem.com Vanillin-benzylidenehydrazine hybrids have also been synthesized and investigated for their potential applications. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives

Novel Sustainable Synthetic Methodologies

The synthesis of benzylidenehydrazine and its derivatives has traditionally involved the condensation of a substituted benzaldehyde (B42025) with a hydrazine (B178648) derivative, often requiring organic solvents and acid catalysts. nih.gov Recent research, however, has pivoted towards greener and more sustainable methods that offer improved efficiency, higher yields, and reduced environmental impact. orientjchem.org

Prominent among these are microwave-assisted synthesis and ultrasound-assisted synthesis . Microwave irradiation has been shown to significantly shorten reaction times and improve yields in the synthesis of various this compound derivatives. epa.govderpharmachemica.comdntb.gov.ua For instance, the condensation of hydrazides with aromatic aldehydes under microwave conditions has been accomplished efficiently, sometimes in solvent-free systems. derpharmachemica.comrsc.org Similarly, ultrasonication provides a rapid and efficient alternative for the synthesis of this compound-derived Schiff bases, often affording exceptional yields under neat (solvent-free) conditions. researchgate.netdovepress.comlew.ro

Other sustainable approaches include conducting syntheses in aqueous media , which eliminates the need for hazardous organic solvents, and the use of biodegradable catalysts like citric acid. orientjchem.orgdovepress.com A particularly innovative approach involves the use of high hydrostatic pressure (HHP) to drive the reaction. This method allows for the solvent- and catalyst-free synthesis of hydrazones in nearly quantitative yields, representing a significant advancement in green chemistry. nih.gov Mechanochemical methods, involving grinding of reactants, also present a solvent-free route to these compounds. rsc.org

| Sustainable Method | Key Advantages | Typical Conditions | Reported Yields | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, improved yields, potential for solvent-free reactions. | Microwave irradiation (e.g., 2450 MHz), often with a catalytic amount of acid. | Often >80-90% | epa.govderpharmachemica.comdntb.gov.ua |

| Ultrasound-Assisted Synthesis | Rapid, high efficiency, can be performed under neat conditions. | Ultrasonication at room or slightly elevated temperatures. | 89-95% | researchgate.netdovepress.com |

| Aqueous Media Synthesis | Eliminates hazardous organic solvents, environmentally benign. | Reflux in water, sometimes with a green catalyst like acetic or citric acid. | 83-91% | orientjchem.orgdovepress.com |

| High Hydrostatic Pressure (HHP) | Solvent- and catalyst-free, nearly quantitative yields. | Application of high pressure to a neat mixture of reactants. | Nearly quantitative | nih.gov |

| Mechanosynthesis | Solvent-free, efficient for certain derivatives. | Grinding of solid reactants, sometimes with liquid-assisted grinding. | Good to excellent | rsc.org |

Exploration of New Reactivity Patterns and Transformations

Beyond its synthesis, the reactivity of the this compound core is a fertile ground for research. The imine bond (-C=N) and the adjacent N-N single bond are key to its chemical transformations.

Cycloaddition reactions represent a significant area of exploration. The this compound moiety can participate as a component in [3+2] cycloaddition reactions to form complex heterocyclic systems. rsc.orgsemanticscholar.orgrsc.org These reactions provide stereoselective routes to spiro compounds and other fused polycyclic skeletons that are of interest in medicinal and materials chemistry. rsc.orgrsc.org

The scaffold is also a valuable component in multicomponent reactions (MCRs) . For example, this compound can be reacted with 1H-tetrazole and an aromatic aldehyde in a one-pot synthesis, often promoted by ultrasonication, to generate complex tetrazole derivatives. dovepress.com This highlights the compound's utility in rapidly building molecular complexity from simple starting materials.

Other fundamental transformations include the oxidation of the hydrazine moiety to form other nitrogen-containing functional groups and the reduction of the imine bond to yield the corresponding saturated hydrazine derivatives. These reactions expand the synthetic utility of benzylidenehydrazines as versatile intermediates.

Advanced Ligand Design for Tailored Catalytic Systems

This compound derivatives have emerged as highly effective and tunable ligands in coordination chemistry and catalysis. The presence of multiple donor sites, specifically the azomethine nitrogen (>C=N) and the amide oxygen in acylhydrazone derivatives, allows them to coordinate with a wide range of metal ions. epstem.netresearchgate.net

The design of these ligands is highly modular. By introducing different substituents onto the benzylidene ring, researchers can precisely tune the electronic properties and steric environment of the resulting metal complex. This "fine-tuning" is critical for developing tailored catalytic systems. For instance, metal complexes of isonicotinic hydrazones, incorporating copper, zinc, and nickel, have shown enhanced activities in various chemical transformations. epstem.net

A significant research direction is the use of these ligands to construct polymeric catalysts and metal-organic frameworks (MOFs). mdpi.com In one example, a cobalt(II) framework built with a pyridine-based hydrazone ligand was shown to be an effective catalyst for the hydroboration and hydrosilylation of ketones and aldehydes. mdpi.com The defined, crystalline nature of such frameworks allows for a more precise understanding of structure-activity relationships compared to homogeneous catalysts.

Integration into Complex Supramolecular Frameworks

The ability of the hydrazone moiety to act as both a hydrogen bond donor (N-H) and acceptor (C=O and C=N in acylhydrazones) makes it an ideal building block for constructing complex supramolecular architectures. mdpi.com This has led to its extensive use in the burgeoning field of metal-organic frameworks (MOFs). uj.edu.plresearchgate.net

In MOF chemistry, this compound derivatives can act as pillars, linking together layers of metal nodes to create 3D structures with porous interiors. researchgate.nettu-dresden.de Researchers have successfully created mixed-linker MOFs that incorporate both carboxylate and hydrazone linkers, yielding materials with selective gas adsorption properties, such as for CO2. researchgate.nettu-dresden.de The functional groups on the ligand, such as amine groups, can be used for post-synthetic modification, allowing for the covalent attachment of other molecules within the MOF structure. kcl.ac.uk

Beyond MOFs, the hydrogen-bonding capabilities of the hydrazone group are used to direct the self-assembly of 3D supramolecular frameworks held together by a combination of coordination bonds and non-covalent interactions. mdpi.com These ordered structures are crucial for applications in catalysis, sensing, and gas storage. uj.edu.plnih.gov

Computational-Experimental Synergy in Advancing Understanding

The synergy between computational chemistry and experimental synthesis has become indispensable for advancing the understanding of this compound systems. Density Functional Theory (DFT) has proven to be a powerful tool for predicting the molecular properties and reactivity of these compounds with high accuracy. epstem.net

Researchers routinely use DFT to optimize molecular geometries and calculate key electronic parameters. journalskuwait.org These parameters include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are crucial for predicting chemical reactivity and electronic transitions. A small energy gap generally implies high reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which helps in predicting how the molecule will interact with other reagents. journalskuwait.org

Atomic Charges: Natural Population Analysis (NPA) and other methods are used to calculate the partial charges on each atom, providing insight into the molecule's polarity and reactive sites. epstem.net

This computational insight is frequently used to rationalize experimental findings, such as spectroscopic data or observed reactivity patterns. nih.gov For example, DFT calculations can help assign vibrational frequencies in IR spectra or predict the most likely sites for electrophilic or nucleophilic attack. researchgate.net This combined approach accelerates the design of new this compound derivatives with desired properties for specific applications, from catalysis to materials science. nih.govdntb.gov.ua

Potential for Smart Materials and Responsive Systems

The inherent ability of the hydrazone C=N bond to undergo E/Z isomerization makes this compound derivatives prime candidates for the development of "smart" materials and responsive systems. acs.org These materials can change their properties in response to external stimuli such as light, pH, or the presence of specific chemical species.

Molecular switches based on hydrazones have been a major focus of research. The configuration of the C=N bond can be reversibly switched using chemical triggers (acid/base) or light (photoisomerization). acs.orgresearchgate.net This switching process alters the molecule's shape and electronic properties, which can be harnessed to control functions at the molecular level. Such switches have been integrated into liquid crystals and other bulk materials to modulate their photophysical properties. acs.org

The unique electronic and coordination properties of the scaffold also make it suitable for creating chemosensors . capes.gov.br For example, MOFs functionalized with hydrazone linkers have been developed for the highly sensitive and selective detection of hazardous nitroaromatic compounds like 2,4,6-trinitrophenol in water via a fluorescence turn-off mechanism. nih.gov Furthermore, the photochromic (light-induced color change) nature of some hydrazone-based metal complexes is being explored for applications in information storage and anti-counterfeiting technologies. the-innovation.orgnih.gov

常见问题

Basic: What is the standard synthetic route for benzylidenehydrazine, and how can purity be optimized?

Methodological Answer:

this compound is synthesized via condensation of benzaldehyde with hydrazine hydrate under controlled conditions. A typical protocol involves:

- Reagents : Benzaldehyde (1.00 equiv), hydrazine hydrate (4.38 equiv), and dichloromethane (DCM) for extraction .

- Procedure : Benzaldehyde is added dropwise to hydrazine hydrate at 0°C, followed by reflux at 100°C for 6 hours under nitrogen. The product is extracted with DCM, dried (Na₂SO₄), and concentrated.

- Yield : Up to 97% with >95% purity, confirmed by ¹H/¹³C NMR (δ 7.75 ppm for HC=N; δ 143.3 ppm for C=N) .

Optimization : Use anhydrous solvents and inert gas to minimize oxidation. Monitor reaction progress via TLC to avoid over-reaction.

Advanced: How can this compound derivatives be designed to enhance tyrosinase inhibition?

Methodological Answer:

Structural hybridization and docking-guided design are key:

- Hybridization : Combine this compound with pharmacophores like vanillin (e.g., vaniline–this compound hybrids) to exploit synergistic interactions with tyrosinase’s active site. IC₅₀ values for such hybrids range from 2.5–15 µM .

- Key Modifications :

- Introduce electron-withdrawing groups (e.g., -Cl) at the para position to improve binding .

- Extend conjugation (e.g., thiazole or coumarin moieties) to enhance π-π stacking .

Validation : Use mushroom tyrosinase assays (L-DOPA substrate) and molecular docking (e.g., AutoDock Vina) to predict binding affinity to copper centers .

Advanced: How can cis-trans isomerism in this compound derivatives be controlled during synthesis?

Methodological Answer:

Cis-trans isomerism arises from restricted rotation around the C=N bond. To minimize isomer formation:

- Synthetic Route Optimization : Use click chemistry or fragment coupling (e.g., alkynylation of hydrazides) to avoid equilibrium conditions .

- Reaction Conditions : Employ high-temperature reflux (100°C) to favor thermodynamically stable E-isomers .

- Characterization : Use NOESY NMR to confirm isomer geometry. For example, E-isomers show NOE between HC=N and aromatic protons .

Advanced: How should researchers interpret conflicting bioactivity data in this compound derivatives?

Methodological Answer:

Variability in bioactivity (e.g., anti-malarial vs. anti-trypanosomal efficacy) stems from structural and target differences:

- Perform target-specific assays (e.g., PLDH for anti-malarial, tyrosinase for depigmentation).

- Use SAR analysis to identify critical substituents (e.g., hydroxyl groups enhance tyrosinase binding ).

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Confirm hydrazone formation (HC=N peak at δ 7.5–8.5 ppm) and monitor isomer ratios .

- FT-IR : Detect N-H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₈N₂ at m/z 121) .

Advanced: How can computational methods improve the design of this compound-based inhibitors?

Methodological Answer:

- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes to targets like tyrosinase or c-Met kinase. For example, this compound hybrids bind tyrosinase’s Cu²⁺-His motif via chelation .

- MD Simulations : Run 100-ns trajectories (e.g., GROMACS) to assess stability of inhibitor–target complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Advanced: What strategies resolve cyclization challenges in this compound-derived indazoles?

Methodological Answer:

Cyclization failures occur due to tautomerization (1H vs. 2H-indazole). Solutions include:

- Substrate Selection : Use ortho-fluorobenzaldehyde instead of salicylaldehydes to enable cyclization .

- Reaction Conditions : Employ 100% hydrazine hydrate as solvent and NaHCO₃ (2 equiv) to stabilize intermediates .

- Post-Synthesis Analysis : Use HPLC to separate 1H/2H-indazole isomers (retention time differences ~1–2 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。